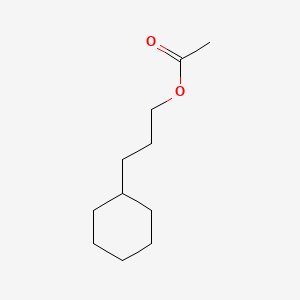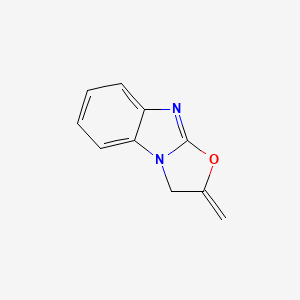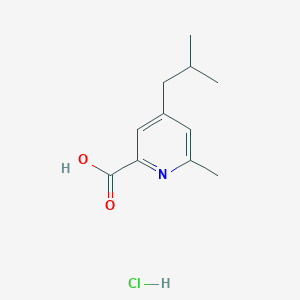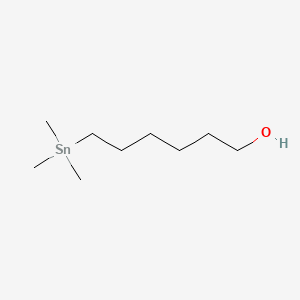
1,2-Benzenediol, 3,6-dinitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Benzenediol, 3,6-dinitro- is an organic compound with the molecular formula C6H4N2O6 It is a derivative of 1,2-benzenediol (catechol) where two nitro groups are substituted at the 3 and 6 positions of the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: 1,2-Benzenediol, 3,6-dinitro- can be synthesized through a multi-step process. One common method involves the nitration of 1,2-benzenediol using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions typically require controlled temperatures to ensure the selective nitration at the 3 and 6 positions .
Industrial Production Methods: Industrial production of 1,2-benzenediol, 3,6-dinitro- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product .
化学反应分析
Types of Reactions: 1,2-Benzenediol, 3,6-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions with various electrophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic reagents like acyl chlorides and alkyl halides are commonly used
Major Products:
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Various substituted catechols
科学研究应用
1,2-Benzenediol, 3,6-dinitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its antimicrobial properties against various bacteria.
Medicine: Potential use in developing pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 1,2-benzenediol, 3,6-dinitro- involves its interaction with molecular targets such as enzymes and proteins. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial and other biological effects .
相似化合物的比较
1,2-Benzenediol (Catechol): The parent compound with hydroxyl groups at the 1 and 2 positions.
1,3-Benzenediol (Resorcinol): An isomer with hydroxyl groups at the 1 and 3 positions.
1,4-Benzenediol (Hydroquinone): An isomer with hydroxyl groups at the 1 and 4 positions.
Uniqueness: 1,2-Benzenediol, 3,6-dinitro- is unique due to the presence of nitro groups at the 3 and 6 positions, which impart distinct chemical reactivity and biological activity compared to its isomers and other derivatives .
属性
CAS 编号 |
53816-91-4 |
|---|---|
分子式 |
C6H4N2O6 |
分子量 |
200.11 g/mol |
IUPAC 名称 |
3,6-dinitrobenzene-1,2-diol |
InChI |
InChI=1S/C6H4N2O6/c9-5-3(7(11)12)1-2-4(6(5)10)8(13)14/h1-2,9-10H |
InChI 键 |
WQVRLADNOSJVJV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one](/img/structure/B13943952.png)
![4-[2-(3-Methylisoxazol-5-yl)-ethyl]-piperidin-4-ol](/img/structure/B13943958.png)









![1-benzyl-4-[N-(tert-butoxycarbonyl)glycyl]aminopiperidine](/img/structure/B13944029.png)
![[4-(5-Chloro-thiophen-2-yl)-5-methyl-pyrimidin-2-yl]-(4-morpholin-4-yl-phenyl)-amine](/img/structure/B13944043.png)

